molecular formula C9H10BrNO2S B2725435 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide CAS No. 2138340-48-2

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No.: B2725435
CAS No.: 2138340-48-2
M. Wt: 276.15
InChI Key: CMWNNAWFFLRUNQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C9H10BrNO2S and a molecular weight of 276.15 g/mol This compound is characterized by the presence of a bromophenyl group attached to an isothiazolidine ring, which is further substituted with a dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-bromobenzylamine with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Bromobenzylamine+Sulfur Dioxide+Oxidizing Agent3-(4-Bromophenyl)isothiazolidine 1,1-dioxide\text{4-Bromobenzylamine} + \text{Sulfur Dioxide} + \text{Oxidizing Agent} \rightarrow \text{this compound} 4-Bromobenzylamine+Sulfur Dioxide+Oxidizing Agent→3-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as mixing, reaction, separation, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Compounds with reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
  • 4-Bromophenylisothiazolidine
  • Isothiazolidine derivatives with different substituents

Uniqueness

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide is unique due to the specific positioning of the bromophenyl group and the dioxide substitution on the isothiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-3-1-7(2-4-8)9-5-6-14(12,13)11-9/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWNNAWFFLRUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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